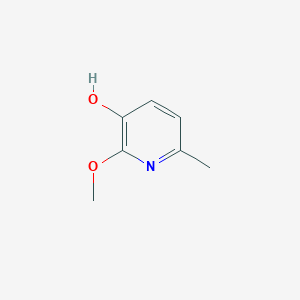

2-Methoxy-6-methylpyridin-3-ol

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 2-Methoxy-6-methylpyridin-3-ol is 1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 139.063328530 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.15 g/mol . It is a liquid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 139.063328530 g/mol .Applications De Recherche Scientifique

Antagonistic Properties and Bone Turnover

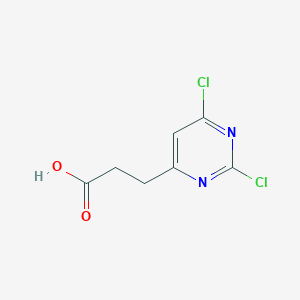

A study detailed the synthesis and evaluation of a potent alphavβ3 antagonist identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid for the prevention and treatment of osteoporosis. This compound demonstrated an excellent in vitro profile, significant unbound fraction in human plasma, and effective pharmacokinetics in rats, dogs, and monkeys. Its efficacy in vivo models of bone turnover led to its selection for clinical development (Hutchinson et al., 2003).

DNA and Protein Binding

Another study synthesized terpyridyl-based ligands and their cyclometalated iridium(iii) complexes, which demonstrated efficient binding to CT-DNA (calf thymus DNA) and BSA (bovine serum albumin), indicating potential applications in biochemical and medicinal fields. These compounds showed moderate cytotoxicity towards MDA-MB-231 (breast cancer cell line) and significant influence on HeLa (cervical cancer cell line) cells, suggesting their utility in cancer research (Mukhopadhyay et al., 2017).

Corrosion Inhibition

Research into pyridine derivatives, including 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, has shown these compounds to act as effective corrosion inhibitors for mild steel in hydrochloric acid. The study highlights their application in protecting metal surfaces, demonstrating the versatility of pyridine derivatives in industrial applications (Ansari et al., 2015).

Coordination Chemistry

A comprehensive review on the coordination chemistry of 2-pyridone and its derivatives, including those substituted at the 6-position like 6-methyl-2-pyridone, outlines their significant role as bridging ligands in synthesizing dimeric complexes with a variety of metals. This underlines the compound's importance in developing new materials and catalytic processes (Rawson & Winpenny, 1995).

Synthetic Routes and Chemical Transformations

Investigations into the synthetic routes for compounds related to "2-Methoxy-6-methylpyridin-3-ol" reveal diverse chemical transformations. For instance, a practical approach to synthesizing methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for further chemical synthesis, showcases the methodologies available for manipulating the pyridine nucleus for various applications (Horikawa et al., 2001).

Safety and Hazards

The safety information for 2-Methoxy-6-methylpyridin-3-ol indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Propriétés

IUPAC Name |

2-methoxy-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZNAQBVVVMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

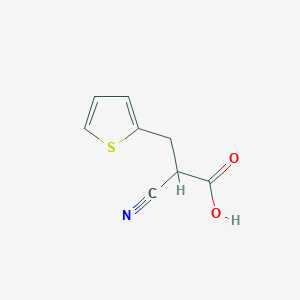

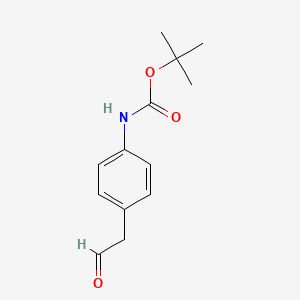

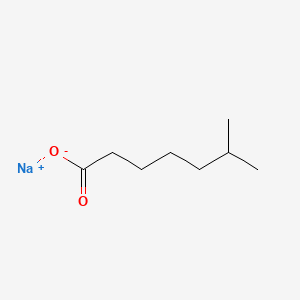

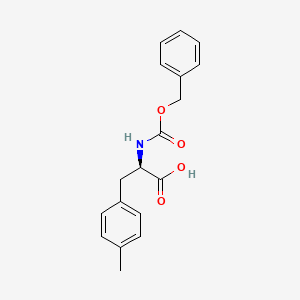

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

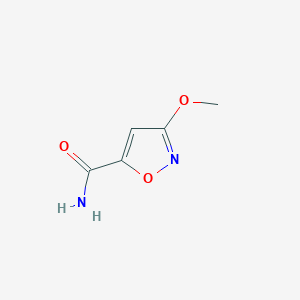

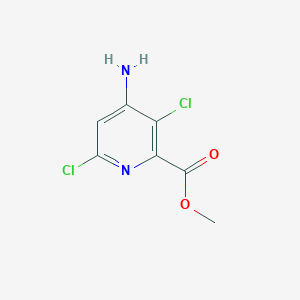

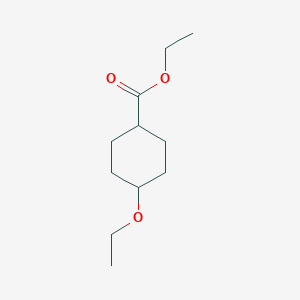

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)

![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)